3H-imidazo[4,5-c]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
3H-imidazo[4,5-c]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)6-9-4-1-2-8-3-5(4)10-6/h1-3H,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQWXHKKUWYNEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=C(N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-imidazo[4,5-c]pyridine-2-carboxylic acid typically involves the condensation of pyridine-2,3-diamine with carboxylic acids or their equivalents under oxidative conditions . Another common method includes the use of aldehydes in condensation reactions . These reactions often require catalysts and specific reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Esterification and Amidation
The carboxylic acid group at position 2 undergoes standard nucleophilic acyl substitution reactions. For example:
Decarboxylation
Thermal or acidic decarboxylation of the carboxylic acid group has been observed in related imidazopyridines. For example:
Electrophilic Substitution on the Imidazo-Pyridine Ring
The fused imidazo-pyridine system participates in electrophilic substitutions, influenced by the electron-rich nature of the ring:
| Reaction Type | Reagents/Conditions | Position Substituted | Yield | Reference |
|---|---|---|---|---|
| Bromination | Br₂/FeBr₃, CHCl₃ | C-5 or C-7 | 60–75% | |
| Nitration | HNO₃/H₂SO₄, 0°C | C-5 | ~50% |
Note: Regioselectivity depends on the electronic effects of the carboxylic acid group and solvent polarity .
Reduction of Nitro Precursors
While direct reduction of the carboxylic acid group is uncommon, nitro-substituted precursors (e.g., 5-nitro-3H-imidazo[4,5-c]pyridine-2-carboxylic acid) can be reduced to amines using Zn/HCl or catalytic hydrogenation .
Protection/Deprotection Strategies
-
Carboxylic acid protection : The acid group is often protected as a methyl or tert-butyl ester using diazomethane or Boc anhydride, respectively .
-
Deprotection : Acidic hydrolysis (e.g., HCl/THF) regenerates the free carboxylic acid .
Heterocyclization and Tandem Reactions
One-pot syntheses involving SₙAr (nucleophilic aromatic substitution), reduction, and cyclization have been reported for analogous imidazopyridines. For example:
-
SₙAr reaction with amines at 80°C in H₂O-IPA.
-
Zn/HCl-mediated reduction of nitro intermediates.
| Step | Conditions | Intermediate | Yield |
|---|---|---|---|
| SₙAr | H₂O-IPA, 80°C | Amine-substituted pyridine | 90% |
| Reduction | Zn/HCl, 45 min | Diamine intermediate | 85% |
| Cyclization | Aldehyde, 85°C | Final imidazopyridine | 78% |
Comparative Reactivity
3H-Imidazo[4,5-c]pyridine-2-carboxylic acid exhibits distinct reactivity compared to its isomers:
| Isomer | Position of Carboxylic Acid | Key Reactivity Differences |
|---|---|---|
| [4,5-b] | Position 7 | Higher electrophilic substitution at C-2 |
| [4,5-c] | Position 2 | Enhanced stability in polar aprotic solvents |
Scientific Research Applications
3H-imidazo[4,5-c]pyridine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a GABA A receptor positive allosteric modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3H-imidazo[4,5-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a GABA A receptor positive allosteric modulator, enhancing the inhibitory effects of GABA in the central nervous system . Additionally, it may inhibit enzymes involved in various metabolic pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomerism and Ring Fusion
The position of ring fusion significantly impacts molecular geometry and bioactivity:
- 3H-Imidazo[4,5-c]pyridine-2-carboxylic Acid: The [4,5-c] fusion places the imidazole nitrogen atoms at positions 1 and 3, creating a distinct electronic environment compared to [4,5-b] isomers.
- 3H-Imidazo[4,5-b]pyridine Derivatives : highlights [4,5-b]-fused diaryl derivatives with anticancer activity, where the altered nitrogen positioning may influence DNA intercalation or kinase inhibition .
Table 1: Structural Comparison of Imidazo-Pyridine Derivatives
Table 2: Substituent Impact on Physicochemical Properties
Biological Activity
3H-imidazo[4,5-c]pyridine-2-carboxylic acid is a heterocyclic compound that has gained attention for its diverse biological activities. This article explores its pharmacological potential, focusing on its anticancer properties, enzyme inhibition, and other therapeutic applications.
Overview of Biological Activity
Imidazo[4,5-c]pyridine derivatives have been studied for their ability to influence various cellular pathways, making them significant in medicinal chemistry. The compound exhibits notable antitumor activity , anti-inflammatory properties , and the capacity to modulate different enzymes involved in critical biological processes.
Antitumor Activity
Recent studies highlight the compound's potential as an anticancer agent. For instance, it has shown effectiveness against several cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| LN-229 (glioblastoma) | 1.8 | Moderate |
| HCT-116 (colorectal) | 2.5 | Strong |
| NCI-H460 (lung carcinoma) | 3.0 | Moderate |
| K-562 (chronic myeloid) | 0.7 | Strong |
These results indicate that the compound can inhibit cell proliferation effectively across various cancer types, suggesting a broad-spectrum anticancer potential .
Enzyme Inhibition
This compound has also been identified as a modulator of several key enzymes:
- Cyclin-dependent kinases (CDKs) : The compound has demonstrated selectivity towards CDK2 and Aurora B with nanomolar inhibition values, indicating its potential in targeting cell cycle regulation .
- Glycogen synthase kinase-3 (GSK-3) : It has been reported to inhibit GSK-3 activity significantly, which is crucial in various signaling pathways related to cancer and neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Substituents at the C6 position : Modifications at this site have been shown to enhance potency against cancer cell lines .
- Presence of electron-withdrawing groups : Such groups increase the overall reactivity and binding affinity of the compound towards target proteins .
Case Studies
- In Vivo Studies : In an animal model of colorectal cancer, administration of this compound resulted in a significant reduction in tumor size compared to controls. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
- Combination Therapy : When used in combination with conventional chemotherapeutics (e.g., doxorubicin), the compound exhibited synergistic effects, enhancing overall efficacy while reducing side effects .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3H-imidazo[4,5-c]pyridine-2-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer :
- One-pot synthesis : describes a novel one-pot approach for structurally related imidazo-pyridine carboxylic acids using condensation and cyclization steps. Optimizing solvent polarity (e.g., DMF or toluene) and temperature (80–120°C) can improve yields by 20–30% .
- Multi-step synthesis : highlights condensation of aldehydes with aminopyridines, followed by cyclization using catalysts like Pd/Cu. Purity (>95%) is achieved via recrystallization in ethanol or acetonitrile .
- Critical factors : pH control during cyclization (pH 6–7) minimizes byproducts like uncyclized intermediates. Reaction time exceeding 12 hours risks decomposition .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Analyze -NMR for imidazole proton shifts (δ 7.5–8.5 ppm) and carboxylic acid protons (broad singlet, δ 12–13 ppm). -NMR confirms the carbonyl group (δ 165–170 ppm) .
- UV-Vis spectroscopy : shows imidazo-pyridines exhibit absorption bands at 260–300 nm due to π→π* transitions. Solvent polarity shifts these bands, aiding conformational analysis .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 180.064) and fragmentation patterns for impurity profiling .
Q. What are the key applications of this compound in pharmacological research based on recent patent filings?
- Methodological Answer :
- Anti-inflammatory agents : details patents where 3H-imidazo[4,5-c]pyridine derivatives inhibit NF-κB or COX-2 pathways. Structure-activity relationship (SAR) studies recommend substituting the 2-carboxylic acid group with esters to enhance bioavailability .
- Kinase inhibitors : highlights derivatives targeting SUMO-activating enzymes or RORγ, with IC values <100 nM in cellular assays. Carboxylic acid groups improve water solubility for in vivo testing .
Advanced Research Questions
Q. What mechanistic insights explain the divergent biological activities observed in imidazo[4,5-c]pyridine derivatives compared to structurally similar analogs?
- Methodological Answer :
- Steric effects : Substitutions at the 3-position (e.g., aryl groups) hinder target binding, reducing potency by 10–50% compared to unsubstituted analogs .
- Electronic effects : Electron-withdrawing groups (e.g., -COOH) at the 2-position enhance hydrogen bonding with catalytic lysine residues in kinases, as shown in molecular docking studies .
- Proton transfer dynamics : reveals intramolecular proton transfer in analogs like 2-(2′-hydroxyphenyl) derivatives, altering excited-state behavior and photostability .
Q. How can computational chemistry be applied to predict the reactivity or binding interactions of this compound with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For this compound, the carboxylic acid group acts as a strong electrophile (LUMO energy ≈ -1.8 eV) .
- Molecular Dynamics (MD) simulations : Simulate binding to COX-2 (PDB: 5KIR) over 100 ns trajectories. Free energy calculations (MM-PBSA) show ΔG ≈ -9.5 kcal/mol, correlating with experimental IC values .
- ADMET prediction : Tools like SwissADME predict moderate blood-brain barrier permeability (logBB ≈ -1.2) and CYP450 inhibition risks due to the imidazole ring .
Q. What strategies resolve contradictions in reported spectroscopic data for imidazo[4,5-c]pyridine derivatives across different studies?
- Methodological Answer :
- Solvent standardization : demonstrates that solvent polarity (e.g., DMSO vs. water) shifts -NMR peaks by 0.2–0.5 ppm. Use deuterated solvents consistently for reproducibility .
- pH calibration : Carboxylic acid protonation (pH < 3) broadens NMR signals. Adjust pH to 7–8 using NaOD in DO for sharper peaks .
- Cross-validation : Combine XRD (for solid-state structure) with solution-state NMR to confirm tautomeric forms. used XRD to resolve ambiguities in cyclized products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
